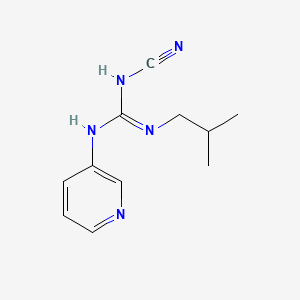
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester typically involves the formylation of ethyl indole-2-carboxylate. This can be achieved using phosphorus oxychloride in dimethylformamide . Another method involves the cyclocondensation reaction using azobisisobutyronitrile, aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride to form corresponding aldehydes or ketones.
Reduction: Typically involves reducing agents like sodium borohydride to convert aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to protein complexes, leading to ubiquitination and subsequent degradation of specific proteins . This process regulates various cellular functions, including growth and differentiation.
Comparación Con Compuestos Similares
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2-carboxylic acid, ethyl ester: Used in organic synthesis and pharmaceutical research.
3-Methylindole: Known for its role in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
57666-17-8 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 2-(3-formyl-1-methylindol-2-yl)acetate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-13-11(9-16)10-6-4-5-7-12(10)15(13)2/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
DNUXGUCWYMZKSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C2=CC=CC=C2N1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)



![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)


![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
